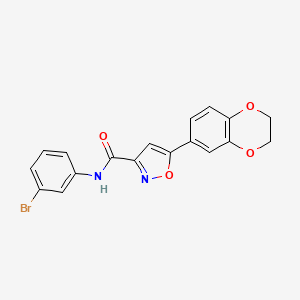![molecular formula C18H15ClN2O2S B11350437 3-chloro-4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11350437.png)
3-chloro-4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a chloro and methoxy group, as well as a thiazole ring attached to a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole in the presence of a palladium catalyst.
Formation of the Benzamide Core:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide.
Reduction: Formation of 3-chloro-4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzylamine.
Substitution: Formation of 3-azido-4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide.
Scientific Research Applications
3-chloro-4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxy-N-(2-(trifluoromethyl)phenyl)benzamide: Similar structure but with a trifluoromethyl group instead of a thiazole ring.
4-methoxy-N-(2-phenyl-1,3-thiazol-4-yl)methylbenzamide: Lacks the chloro group.
3-chloro-4-methoxy-N-(2-phenylthiazol-4-yl)benzamide: Similar structure but with different substituents on the thiazole ring.
Uniqueness
The presence of both the chloro and methoxy groups, along with the thiazole ring, makes 3-chloro-4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H15ClN2O2S |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-16-8-7-13(9-15(16)19)17(22)20-10-14-11-24-18(21-14)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,20,22) |
InChI Key |
URWUPPHKSRZTEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11350354.png)
![5-(4-chlorophenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11350381.png)
![1-{2-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one](/img/structure/B11350396.png)
![1-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one](/img/structure/B11350404.png)
![Methyl 3-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B11350411.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-thienylsulfonyl)-4-piperidyl]methanone](/img/structure/B11350417.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11350423.png)
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11350424.png)

![Ethyl 5-acetyl-2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11350432.png)
![{1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B11350436.png)
![N-cyclooctyl-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11350442.png)
![N-[4-(cyanomethyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11350447.png)
![N-(4-ethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11350449.png)
